molecular formula C7H12O3S B14408375 1-(Methanesulfonyl)hex-5-en-2-one CAS No. 80945-36-4

1-(Methanesulfonyl)hex-5-en-2-one

Cat. No.: B14408375
CAS No.: 80945-36-4
M. Wt: 176.24 g/mol
InChI Key: PUSWGLIDBYAJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methanesulfonyl)hex-5-en-2-one is an organic compound with the molecular formula C7H12O3S It is characterized by the presence of a methanesulfonyl group attached to a hex-5-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methanesulfonyl)hex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of hex-5-en-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted hex-5-en-2-one derivatives.

Scientific Research Applications

1-(Methanesulfonyl)hex-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)hex-5-en-2-one involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Methanesulfonyl)hexane-2-one: Similar structure but lacks the double bond.

    1-(Methanesulfonyl)pent-4-en-2-one: Similar structure with a shorter carbon chain.

    1-(Methanesulfonyl)hex-5-en-3-one: Similar structure with the methanesulfonyl group at a different position.

Uniqueness

1-(Methanesulfonyl)hex-5-en-2-one is unique due to the presence of both a methanesulfonyl group and a double bond in its structure

Properties

CAS No.

80945-36-4

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

1-methylsulfonylhex-5-en-2-one

InChI

InChI=1S/C7H12O3S/c1-3-4-5-7(8)6-11(2,9)10/h3H,1,4-6H2,2H3

InChI Key

PUSWGLIDBYAJNO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(=O)CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.